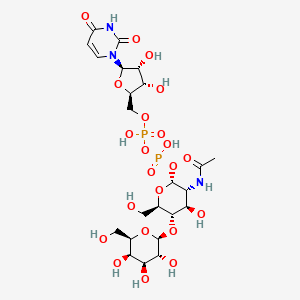

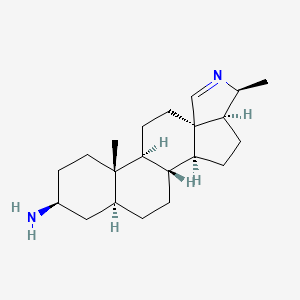

adenosine-5'-(N-butyl)carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

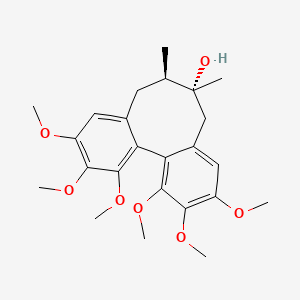

Adenosine-5'-(N-butyl)carboxamide is a monocarboxylic acid amide that is the butyl amide derivative of adenosine 5'-carboxylic acid. It is a member of adenosines and a monocarboxylic acid amide.

科学研究应用

Adenosine Analog Applications

Anti-inflammatory Effects : An adenosine analog, 5-Aminoimidazole-4-carboxamide riboside (AICAR), exhibits anti-inflammatory actions by suppressing TNF-alpha production in macrophages. This suppression is independent of AMP-activated protein kinase (AMPK) activation and involves inhibition of the PI 3-kinase/Akt pathway, indicating a potential therapeutic application in inflammatory diseases (Jhun et al., 2004).

Drug Design : Research into non-nucleoside adenosine deaminase inhibitors has led to the discovery of novel compounds with moderate activity and favorable pharmacokinetics, showcasing the utility of adenosine derivatives in drug development for conditions involving adenosine metabolism (Terasaka et al., 2003).

Protecting Group Development : The creation of new carboxamide protecting groups, like the SiMB group, demonstrates the importance of adenosine derivatives in synthetic chemistry, facilitating the synthesis of complex molecules including adenosine derivatives themselves (Muranaka et al., 2011).

Prebiotic Chemistry : Studies on formamide's role in prebiotic conditions reveal its efficacy in synthesizing nucleobases and nucleic acid components, highlighting the potential of adenosine-related compounds in understanding the origins of life (Saladino et al., 2004).

Adenosine Receptor Research : Investigations into the binding mechanisms of adenosine A2A receptors with selective agonists provide insights into receptor-ligand interactions, crucial for developing targeted therapies for diseases where adenosine signaling is implicated (Lebon et al., 2015).

属性

产品名称 |

adenosine-5'-(N-butyl)carboxamide |

|---|---|

分子式 |

C14H20N6O4 |

分子量 |

336.35 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-butyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C14H20N6O4/c1-2-3-4-16-13(23)10-8(21)9(22)14(24-10)20-6-19-7-11(15)17-5-18-12(7)20/h5-6,8-10,14,21-22H,2-4H2,1H3,(H,16,23)(H2,15,17,18)/t8-,9+,10-,14+/m0/s1 |

InChI 键 |

MIGNEXCHXYOFBR-AEISUSGSSA-N |

手性 SMILES |

CCCCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

规范 SMILES |

CCCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione](/img/structure/B1246291.png)

![(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide](/img/structure/B1246294.png)

![Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]-](/img/structure/B1246296.png)